N-Methyl-D-glucamine Hydrochloride
Overview
Description
N-Methyl-D-glucamine Hydrochloride: is an organic compound that belongs to the class of amino sugars. It is derived from glucose and contains an amino group modification. This compound is commonly used in pharmaceutical and biochemical applications as a resolving and buffering agent.
Mechanism of Action
Target of Action
N-Methyl-D-glucamine Hydrochloride, also known as Meglumine, is a sorbitol-derived amino sugar . It is commonly used in pharmaceutical and biochemical applications as a resolving and buffering agent .
Mode of Action
It is known to act as a catalyst in one-pot synthesis of pyranopyrazole derivatives .
Biochemical Pathways
It is used in the development of various resins and gels containing n-methyl-d-glucamine to remove different oxyanions .
Pharmacokinetics
It is known that meglumine is a poorly metabolized derivative of sorbitol .
Result of Action
Meglumine is used to increase the aqueous solubility of lipophilic drugs and improve their absorption . In its conjugated form, it is used as a contrast agent .
Action Environment
It is known that it can be used as a reactant to prepare water-soluble polymer for the selective removal of arsenic from aqueous water .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Methyl-D-glucamine Hydrochloride can be synthesized through the reaction of N-Methyl-D-glucamine with hydrochloric acid. The reaction typically involves dissolving N-Methyl-D-glucamine in water, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction is carried out under controlled temperature and pH conditions to ensure the purity and yield of the product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process includes the purification of the compound through crystallization and filtration to obtain a high-purity product suitable for pharmaceutical and biochemical applications .
Chemical Reactions Analysis
Types of Reactions: N-Methyl-D-glucamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: It can be reduced to form reduced sugar derivatives.
Substitution: The amino group in N-Methyl-D-glucamine can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Oxo derivatives of N-Methyl-D-glucamine.
Reduction: Reduced sugar derivatives.
Substitution: Substituted amino sugar derivatives.
Scientific Research Applications
N-Methyl-D-glucamine Hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a resolving and buffering agent in various chemical reactions.
Medicine: Utilized in the formulation of iodinated contrast media for X-ray and nuclear imaging.
Comparison with Similar Compounds
N-Methyl-D-glucamine: The parent compound without the hydrochloride salt.
Methylglucamine: Another name for N-Methyl-D-glucamine.
1-Deoxy-1-methylaminosorbitol: A similar compound with a different structural configuration.
Uniqueness: N-Methyl-D-glucamine Hydrochloride is unique due to its combination of amino sugar properties and the presence of the hydrochloride salt, which enhances its solubility and buffering capacity. This makes it particularly useful in pharmaceutical formulations and biochemical applications where precise pH control is required .
Properties
IUPAC Name |
6-(methylamino)hexane-1,2,3,4,5-pentol;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO5.ClH/c1-8-2-4(10)6(12)7(13)5(11)3-9;/h4-13H,2-3H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKPZZAVJXDZHDW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C(C(C(CO)O)O)O)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18ClNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40956956 | |
Record name | 1-Deoxy-1-(methylamino)hexitol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40956956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35564-86-4 | |
Record name | 1-Deoxy-1-(methylamino)hexitol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40956956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is N-Methyl-D-glucamine Hydrochloride used in studying the pore-forming activity of Cry toxins?
A1: this compound is used as a marker molecule in assays designed to assess the pore-forming ability of Cry toxins, like Cry1Aa, produced by Bacillus thuringiensis. These toxins target insect midgut cells and form pores in the cell membrane, leading to cell death. Researchers can track the permeation of this compound, alongside other molecules of varying sizes, through the formed pores. This provides information about the size and characteristics of the pores created by the toxin.
Q2: What do the results using this compound reveal about the role of helix 3 and helix 4 in Cry1Aa toxin pore formation?
A2: The research papers demonstrate that mutations in both helix 3 and helix 4 of the Cry1Aa toxin can significantly affect its pore-forming ability. When mutations reduced the toxin's ability to form pores, the permeability of the membrane to this compound was reduced proportionally to the reduction in permeability to other tested molecules. This suggests that the mutations primarily impacted the toxin's capacity to form pores, rather than altering the selectivity or properties of the formed pores.
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